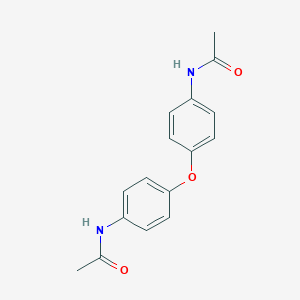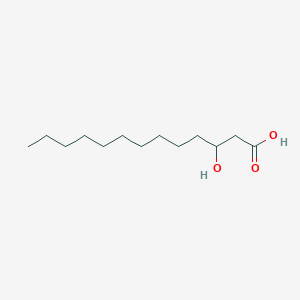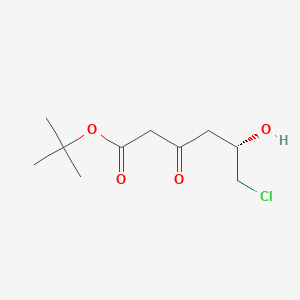
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Overview
Description
tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate: is an organic compound that belongs to the class of esters It features a tert-butyl group, a chloro substituent, and a hydroxy group on a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate can be achieved through the esterification of 6-chloro-5-hydroxy-3-oxohexanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of tert-butyl esters often involves continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate can undergo oxidation to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles like NH₃, RSH
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s reactivity and binding affinity. The ester functionality allows for hydrolysis under physiological conditions, releasing the active components.
Comparison with Similar Compounds
- tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxoheptanoate
- tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxooctanoate
Uniqueness: tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is unique due to its specific chain length and the presence of both chloro and hydroxy substituents, which confer distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFCPQXWBDLRG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427414 | |
| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154026-92-3 | |
| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in pharmaceutical chemistry?
A: tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a crucial chiral building block in synthesizing statins, a class of drugs that lower cholesterol levels. [, , ] These drugs play a critical role in managing cardiovascular health by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis.
Q2: What are the common synthetic routes for producing tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate?
A: There are two primary methods: * Chemical synthesis: The Blaise reaction, employing in situ zinc activation with catalytic organic acids, offers an efficient pathway to synthesize this compound. []* Biocatalytic reduction: Enzymes like alcohol dehydrogenase from Lactobacillus brevis (recLBADH) can selectively reduce tert-butyl 6-chloro-3,5-dioxohexanoate to yield the (S)-enantiomer. [] This enzymatic approach offers high stereoselectivity, a significant advantage in chiral molecule synthesis.
Q3: How does the stereochemistry of tert-butyl 6-chloro-3,5-dihydroxyhexanoate impact its application?
A: The stereochemistry is crucial as different stereoisomers exhibit varying biological activities. For instance, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is a key intermediate in synthesizing rosuvastatin, a specific type of statin. [, ] Achieving high stereoselectivity during synthesis is therefore critical.
Q4: What are the advantages of using biocatalysts like carbonyl reductase in producing tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate?
A: Biocatalytic routes, often employing engineered enzymes, offer several advantages:* High enantioselectivity: They enable the selective production of the desired (3R,5S)-enantiomer with high purity. [, ]* Mild reaction conditions: Enzymatic reactions typically proceed under milder conditions compared to chemical synthesis, reducing the formation of unwanted byproducts. [, ]* Environmental friendliness: Biocatalysts are biodegradable and operate in aqueous environments, contributing to a greener process. []
Q5: Have there been attempts to enhance the efficiency of biocatalytic production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate?
A: Yes, researchers have explored directed evolution techniques to improve the activity of carbonyl reductase enzymes. For example, introducing specific mutations, like Ile144Lys in Rhodosporidium toruloides carbonyl reductase, led to a significant increase in both activity and catalytic efficiency (kcat/Km). [] This highlights the potential for protein engineering to optimize biocatalytic processes for industrial-scale production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


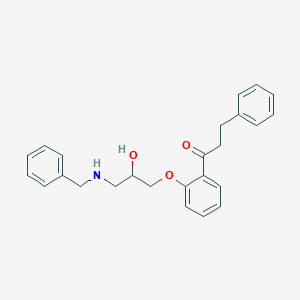
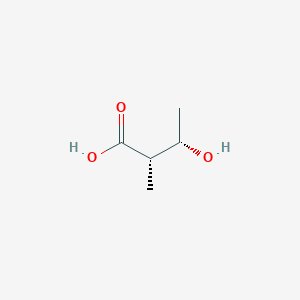
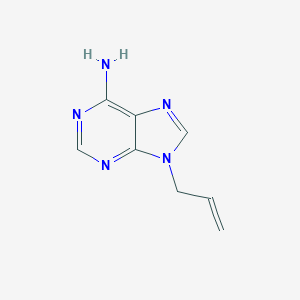
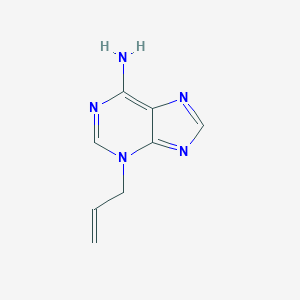
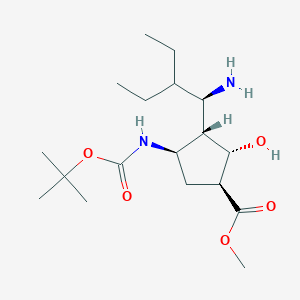
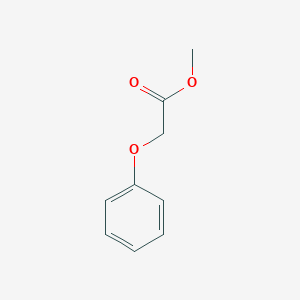
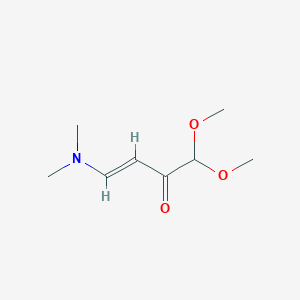
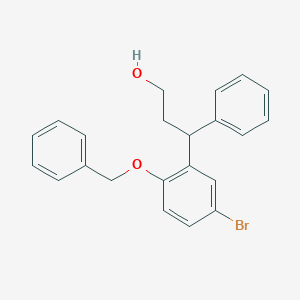

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)
